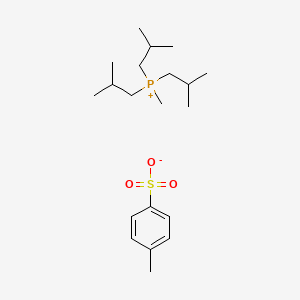

トリイソブチルメチルホスホニウムトシレート

概要

説明

Triisobutylmethylphosphonium tosylate is a chemical compound with the molecular formula [(CH3)2CHCH2]3P(CH3)CH3C6H4SO3 . It has a molecular weight of 388.54 . It appears as a clear, viscous liquid that is almost colorless .

Molecular Structure Analysis

The molecular structure of Triisobutylmethylphosphonium tosylate consists of a central phosphonium cation (triisobutylmethylphosphonium) and a tosylate anion . The average mass of the molecule is 388.545 Da and the monoisotopic mass is 388.220093 Da .Physical And Chemical Properties Analysis

Triisobutylmethylphosphonium tosylate has a density of 1.075 g/mL at 20 °C . It is a clear, viscous liquid . More detailed physical and chemical properties were not found in the web search results.科学的研究の応用

相間移動触媒

トリイソブチルメチルホスホニウムトシレート: は、さまざまな化学反応において相間移動触媒として広く使用されています 。これは、溶解度または相の違いにより互換性のない反応物間の反応を促進します。この特性は、求核置換反応、アルキル化反応、縮合反応などの反応で特に役立ちます。

電気化学

電気化学の分野では、トリイソブチルメチルホスホニウムトシレートは、その広い電気化学ウィンドウのために電解質溶液の成分として特定されています 。これは、安定なスーパーオキシドアニオンの電気化学的生成をサポートし、スーパーキャパシタやリチウムイオン電池などのデバイスに有利です。

リチウム電池電解質

この化合物は、リチウム電池電解質の開発において役割を果たします。 その安定性と安全性は、リチウム電池での使用に魅力的な候補であり、より効率的で安全な電池技術の創出に貢献します .

分離プロセス

トリイソブチルメチルホスホニウムトシレート: は、金属イオンの抽出、抽出脱硫、ガス吸着などの分離プロセスに関与しています 。イオン液体ベースの水性二相系(ATPS)でのその使用は、水生環境からスルホンアミド系抗生物質などの汚染物質を除去する効率を示しています。

高分子科学

高分子科学では、トリイソブチルメチルホスホニウムトシレートを含むホスホニウム系イオン液体は、ポリ塩化ビニルの可塑剤として作用し、柔軟なPVC材料をもたらします 。このアプリケーションは、必要な柔軟性と耐久性を持つ材料を作成するために重要です。

ガス吸着

この化合物は、ガス吸着アプリケーションにおける可能性についても研究されています。 ホスホニウム塩を含むものなど、ナノ多孔質材料は、ガスを貯蔵、分離、精製する能力について研究されています。これは、環境およびエネルギー関連技術にとって重要です .

作用機序

- In bioelectronic devices, Cyphos IL 106 may act as a gating medium, affecting the electrical properties of organic electrochemical transistors (OECTs) .

- In OECTs, it likely modulates the conductivity of the transistor channel by altering the charge distribution within the organic material, leading to current modulation upon application of gate voltages .

- Absorption: Cyphos IL 106 is miscible with aqueous media, making it suitable for bioelectronic applications .

Target of Action

Mode of Action

Pharmacokinetics (ADME Properties)

Action Environment

Safety and Hazards

When handling Triisobutylmethylphosphonium tosylate, it is recommended to wear protective clothing and avoid inhalation of vapor, skin or eye contact . Contact with skin should be immediately washed with plenty of water and liquid soap . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

将来の方向性

特性

IUPAC Name |

4-methylbenzenesulfonate;methyl-tris(2-methylpropyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C7H8O3S/c1-11(2)8-14(7,9-12(3)4)10-13(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-13H,8-10H2,1-7H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXTZFCNWIVLKZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C[P+](C)(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047899 | |

| Record name | Triisobutylmethylphosphonium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344774-05-6 | |

| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344774-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344774056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylmethylphosphonium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylmethylphosphonium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Triisobutylmethylphosphonium tosylate impact the structure of PEDOT, and what are the implications of this interaction?

A1: Triisobutylmethylphosphonium tosylate, often found in ionic liquid mixtures, demonstrates an intriguing interaction with poly(3,4-ethylenedioxythiophene) (PEDOT). Research indicates that this ionic liquid can disrupt the typically ordered structure of PEDOT by increasing its interlayer distance (d100) []. This expansion, observed in both PEDOT and PEDOT:PEG composites, reaches up to ~100% and ~50% respectively in the presence of Triisobutylmethylphosphonium tosylate mixtures []. Interestingly, this structural change doesn't hinder electrical conductivity. Instead, it enhances capacitance significantly (by 350% compared to theoretical values) due to the creation of additional double-layer capacitance []. This finding highlights the potential of Triisobutylmethylphosphonium tosylate in modifying PEDOT for improved energy storage applications.

Q2: How does the presence of water affect the viscosity of ionic liquids containing Triisobutylmethylphosphonium tosylate?

A2: [] Research shows that even a small amount of water can drastically reduce the viscosity of Triisobutylmethylphosphonium tosylate-based ionic liquids. [] For example, at 25°C, adding just 1 wt.% of water can decrease the viscosity of these ionic liquids by almost a full order of magnitude. [] This discovery has important implications for various applications of these ionic liquids, especially where lower viscosity is desirable for improved processability and performance.

Q3: What is the role of Triisobutylmethylphosphonium tosylate in electrodeposition processes, and what types of materials can be deposited using this method?

A4: Triisobutylmethylphosphonium tosylate plays a crucial role in facilitating the electrodeposition of nanoparticles within conducting polymers. [] When combined with heat, it aids in incorporating materials like cadmium sulfide (CdS) into a structured polymer framework. [] This method allows for the deposition of various metallic and semiconducting nanoparticles, including platinum, nickel, copper, and CdS, within conductive films like PEDOT. [] This demonstrates the versatility of Triisobutylmethylphosphonium tosylate in creating nanocomposite materials with potentially enhanced properties.

Q4: What is the thermal stability of alkylphosphonium modified montmorillonites compared to alkyl ammonium modified montmorillonites?

A5: Alkylphosphonium modified montmorillonites exhibit higher thermal stability compared to alkyl ammonium modified montmorillonites. [] This enhanced thermal stability, observed at temperatures above 200°C through thermal gravimetric analysis (TGA), makes them promising materials for applications requiring resistance to high temperatures, such as in the synthesis of polymer/clay nanocomposites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)

![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)

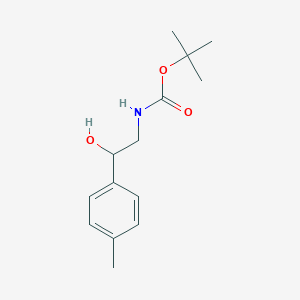

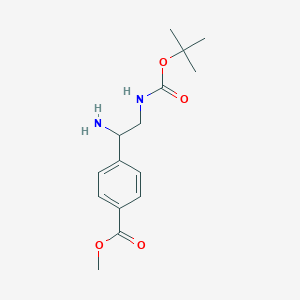

![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)

![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)

![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)